1-Cyclohexyl-5-hexen-2-ol

Description

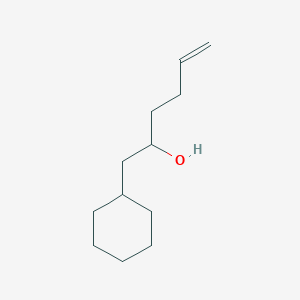

1-Cyclohexyl-5-hexen-2-ol (hypothetical structure inferred from nomenclature) is a secondary alcohol featuring a cyclohexyl group attached to a hexenol backbone. While direct data on this compound is absent in the provided evidence, its structure suggests a hybrid of cyclic and aliphatic alcohols, combining the steric effects of a cyclohexane ring with the reactivity of a hydroxyl group and a terminal alkene. Such compounds are typically studied for their applications in organic synthesis, fragrance chemistry, or as intermediates in pharmaceuticals.

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

1-cyclohexylhex-5-en-2-ol |

InChI |

InChI=1S/C12H22O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h2,11-13H,1,3-10H2 |

InChI Key |

SJYANWDPRUMQDR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(CC1CCCCC1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

5-Hexen-2-ol (CAS 626-94-8)

- Molecular Formula : C₆H₁₂O

- Molecular Weight : 100.16 g/mol

- Structure : A linear alcohol with a hydroxyl group at position 2 and a double bond at position 3.

- Key Properties: Boiling point and solubility are influenced by the alkene, enhancing hydrophobicity compared to saturated alcohols. Not recommended for flavor or fragrance use due to safety concerns .

Cyclohexanol (CAS 108-93-0)

5-Methyl-5-hexen-2-ol (CAS 50551-88-7)

- Molecular Formula : C₇H₁₄O

- Molecular Weight : 114.19 g/mol

- Structure : Branched analog of 5-hexen-2-ol with a methyl group at position 4.

- Key Properties: Increased steric hindrance reduces reactivity compared to linear analogs. Limited safety data available; structural analogs suggest moderate toxicity .

- Applications : Research interest in catalytic oxidation studies for diol synthesis .

2-Cyclohexen-1-ol (CAS 822-67-3)

- Molecular Formula : C₆H₉OH

- Molecular Weight : 98.14 g/mol

- Structure : Cyclohexene ring with a hydroxyl group at position 1.

- Key Properties: Lower boiling point (~170°C) compared to cyclohexanol due to reduced hydrogen bonding. Used in selective oxidation reactions to produce diols or ketones .

- Safety : Classified as flammable (Flash Point: 72°C) with recommended PPE for handling .

Data Table: Comparative Analysis

*Note: Data for this compound is extrapolated from structural analogs due to lack of direct evidence.

Research Findings and Reactivity Trends

- Hydrogen Bonding: Cyclohexanol exhibits stronger intermolecular forces than aliphatic analogs, affecting solubility and volatility .

- Alkene Reactivity : The terminal double bond in 5-hexen-2-ol facilitates electrophilic additions, while the cyclohexyl group in this compound may stabilize carbocation intermediates in acid-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.